3-Chloro-5-fluoroanisole (CAS 202925-08-4) is a di-halogenated aromatic ether used as a precision building block in multi-step organic synthesis. Its core value lies in the specific arrangement of the methoxy, chloro, and fluoro substituents, which provides a unique combination of steric and electronic properties. This substitution pattern is leveraged by synthetic chemists to achieve high regioselectivity in subsequent chemical transformations, making it a key intermediate in the production of complex molecules for agrochemical and pharmaceutical research, particularly in the development of protein kinase inhibitors. [REFS-1, REFS-2]
Substituting 3-Chloro-5-fluoroanisole with seemingly similar analogs like 3,5-dichloroanisole, 3,5-difluoroanisole, or simpler mono-haloanisoles is often unviable. The precise 3,5-meta-arrangement of two different halogens relative to the C1-methoxy group is critical for controlling reactivity at the C2, C4, and C6 positions of the aromatic ring. This specific electronic asymmetry dictates the outcome of key synthetic steps such as directed ortho-metalation (DoM) and provides orthogonal reactivity in cross-coupling reactions. [1] Using a symmetric di-halo analog or a mono-halo version would lead to different product isomers, mixtures of products, or a complete loss of the selective reactivity needed for complex target synthesis, ultimately compromising the entire synthetic route.
The primary procurement driver for 3-Chloro-5-fluoroanisole is its predictable regioselectivity in directed ortho-metalation (DoM) reactions. The powerful methoxy directing group activates the ortho C2 and C6 positions for lithiation. [1] However, the asymmetric halogenation (C3-Cl, C5-F) creates a distinct electronic environment at these two sites. The C2 position is sterically and electronically differentiated from the C6 position, enabling selective deprotonation at one site over the other under controlled conditions. This is a critical advantage over symmetric comparators like 3,5-dichloroanisole or 3,5-difluoroanisole, which possess two identical ortho positions (C2 and C6), leading to potential mixtures or lack of further selective functionalization.
| Evidence Dimension | Regioselectivity of Lithiation |
| Target Compound Data | Enables selective functionalization at a single ortho position (C2 or C6) |
| Comparator Or Baseline | 3,5-Dichloroanisole or 3,5-Difluoroanisole: Possess two equivalent ortho positions, preventing selective mono-functionalization without statistical mixtures. |
| Quantified Difference | Qualitative: High regioselectivity vs. potential for low selectivity/product mixtures. |
| Conditions | Directed ortho-metalation using organolithium reagents (e.g., n-BuLi, s-BuLi) at low temperatures. |
For synthesizing complex, highly substituted aromatic compounds, this predictable regiocontrol is essential, saving costly separation steps and improving overall yield.
This compound offers orthogonal synthetic handles due to the significant difference in reactivity between the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. The C-Cl bond (Bond Dissociation Energy: ~96 kcal/mol) is readily activated by common palladium catalysts, allowing for selective coupling at the C3 position. [1] In contrast, the C-F bond (BDE: ~123 kcal/mol) is exceptionally strong and remains inert under the same conditions, requiring specialized, harsher catalytic systems for activation. [2] This allows chemists to perform a selective reaction at the chloro-substituted position while preserving the fluoro-substituted position for a subsequent, different transformation. This is impossible with 3,5-dichloroanisole (where both sites are reactive) or 3,5-difluoroanisole (where both sites are unreactive under standard conditions).
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | C-Cl bond is reactive under standard conditions; C-F bond is non-reactive. |
| Comparator Or Baseline | 3,5-Dichloroanisole: Both C-Cl bonds are reactive, risking double-addition or mixtures. 3,5-Difluoroanisole: Both C-F bonds are unreactive under standard conditions. |
| Quantified Difference | Qualitative: Enables selective, sequential functionalization vs. non-selective or no reaction. |
| Conditions | Standard palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) with phosphine ligands. |
This built-in differential reactivity is a powerful tool for efficiently building molecular complexity, reducing the number of protection/deprotection steps required in a synthesis.
The specific 3-chloro-4-fluoro-phenyl motif is a recurring structural feature in a number of modern, clinically relevant protein kinase inhibitors, such as Lapatinib. [1] Patents for novel kinase inhibitors frequently claim structures incorporating a chloro-fluoro substituted aromatic ring, indicating this pattern is not accidental but is often essential for achieving high potency and selectivity. [2] The chlorine and fluorine atoms can form critical hydrogen bonds or specific steric interactions within the kinase ATP-binding site. Therefore, 3-Chloro-5-fluoroanisole serves as a strategically vital precursor for accessing these high-value pharmaceutical targets, where analogs lacking this precise halogen arrangement would not yield the final active molecule.
| Evidence Dimension | Precursor Suitability for Bioactive Motifs |
| Target Compound Data | Provides the required 3-chloro-5-fluoro substitution pattern found in advanced kinase inhibitors. |
| Comparator Or Baseline | 3,5-dichloroanisole or other analogs: Would lead to final compounds with different substitution patterns, which are not the intended, patented, or clinically evaluated active pharmaceutical ingredients. |
| Quantified Difference | Qualitative: Essential vs. unsuitable for synthesis of specific target molecules. |
| Conditions | Multi-step synthesis of heterocyclic kinase inhibitors. |
Procurement for pharmaceutical R&D requires the exact building blocks to synthesize patented or targeted molecular entities; substitution is not an option when the final structure is fixed.
This compound is the right choice when a synthetic route requires the precise, sequential introduction of substituents onto an anisole core. By first using directed ortho-metalation to functionalize the C2 position, followed by a selective palladium-catalyzed cross-coupling at the C3-Cl position, a complex 1,2,3,5-tetrasubstituted benzene derivative can be constructed with complete regiocontrol, a task not feasible with symmetric di-halo analogs. [REFS-1, REFS-2]
In drug discovery campaigns focused on developing kinase inhibitors, where structure-activity relationships have established the necessity of a 3-chloro-5-fluoro-phenyl group for target binding, this anisole is a critical starting material. It provides the exact halogenation pattern required for the final pharmacophore, making it a non-substitutable choice for synthesizing the target library of compounds. [3]
Ideal for synthetic plans that leverage the differential reactivity of C-Cl and C-F bonds. A chemist can first perform a nucleophilic aromatic substitution or cross-coupling reaction at the more labile C-Cl position, then carry the product forward before initiating a second, different transformation that modifies the C-F bond or another part of the molecule. This preserves the fluorine atom as a latent functional group for later-stage diversification. [2]
Irritant